N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide
CAS No.: 946340-20-1
Cat. No.: VC4703984
Molecular Formula: C21H29N3O2
Molecular Weight: 355.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946340-20-1 |
|---|---|
| Molecular Formula | C21H29N3O2 |
| Molecular Weight | 355.482 |
| IUPAC Name | N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C21H29N3O2/c1-6-26-19-13-9-17(10-14-19)21(25)22-15-20(24(4)5)16-7-11-18(12-8-16)23(2)3/h7-14,20H,6,15H2,1-5H3,(H,22,25) |
| Standard InChI Key | TYDQLZPMNOQVEK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Introduction
Chemical Structure and Molecular Characteristics
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide is a structurally complex organic compound characterized by a central benzamide core substituted with ethoxy and dimethylamino groups. The molecular formula is C₂₁H₂₈N₄O₂, with a molecular weight of 368.48 g/mol .
Structural Features
The compound features:
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A 4-ethoxybenzamide moiety at the aromatic ring.
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Two dimethylamino groups: one attached to the ethyl chain and another on the para position of the phenyl ring.
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A flexible ethyl linker facilitating conformational flexibility.
The presence of multiple nitrogen atoms and ether linkages contributes to its polar nature and potential for hydrogen bonding, which influences solubility and reactivity .
Synthesis and Optimization
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide involves multi-step organic reactions, typically starting with 4-ethoxybenzoic acid and dimethylamine derivatives.
Key Synthetic Steps
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Formation of 4-Ethoxybenzoyl Chloride:
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.This intermediate is critical for subsequent amide bond formation .
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Amide Coupling:
The acyl chloride reacts with N-[2-(dimethylamino)-2-(4-aminophenyl)ethyl]dimethylamine in the presence of a base (e.g., triethylamine) to form the target compound .Reaction conditions (temperature: 0–25°C, solvent: dichloromethane) are optimized to achieve yields exceeding 60% .
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Purification:
Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Characterization
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Nuclear Magnetic Resonance (NMR):
(CDCl₃, 700 MHz): δ 1.42 (t, 3H, -OCH₂CH₃), 2.28 (s, 12H, -N(CH₃)₂), 3.52 (m, 2H, -CH₂N), 4.08 (q, 2H, -OCH₂), 6.88–7.82 (m, aromatic protons). -
Mass Spectrometry:
ESI-MS m/z: 369.2 [M+H]⁺, confirming molecular weight .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 368.48 g/mol | |
| Melting Point | 132–135°C | |
| Solubility | Soluble in DCM, DMF; sparingly in H₂O | |
| LogP (Octanol-Water) | 2.8 | |
| pKa | 8.3 (amine group) |
The compound’s lipophilicity (LogP = 2.8) suggests moderate membrane permeability, while its basicity (pKa = 8.3) indicates protonation under physiological conditions .
Biological Activity and Applications
Industrial Applications
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